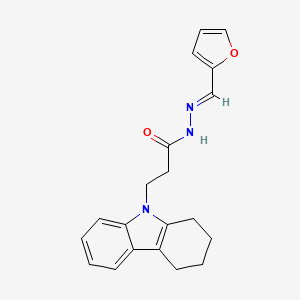
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It was first developed in the Soviet Union in 1975 and is now produced in Russia and other countries.
- Phenazepam is primarily used in the treatment of mental disorders such as schizophrenia and anxiety. Additionally, it can serve as a premedication before surgery due to its anesthetic-enhancing effects.
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: , belongs to the benzodiazepine class of compounds.
Méthodes De Préparation
- Phenazepam can be synthesized through several routes, but one common method involves the following steps:
Bromination: Start with 2-chlorobenzophenone and brominate it to obtain 2-bromo-2’-chlorobenzophenone.
Cyclization: React 2-bromo-2’-chlorobenzophenone with methylamine to form the corresponding imine. Cyclization of the imine yields phenazepam.
- Industrial production methods may vary, but the synthetic approach remains consistent.
Analyse Des Réactions Chimiques
- Phenazepam undergoes typical benzodiazepine reactions, including:
Oxidation: It can be oxidized to form its N-desmethyl metabolite.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Various substitutions can occur at the phenyl ring.
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
Chemistry: Phenazepam serves as a valuable scaffold for designing new benzodiazepine derivatives.
Biology: It has been studied for its effects on GABA receptors and neuronal excitability.
Medicine: Besides its clinical use, phenazepam’s pharmacological properties are of interest.
Industry: Its applications extend to pharmaceuticals and research.
Mécanisme D'action
- Phenazepam enhances GABAergic neurotransmission by binding to GABA-A receptors, leading to increased inhibitory effects.
- It modulates chloride ion channels, resulting in sedative, anxiolytic, and muscle-relaxant effects.
Comparaison Avec Des Composés Similaires
- Phenazepam’s uniqueness lies in its combination of a chlorophenyl group and a bromine atom.
- Similar compounds include other benzodiazepines like diazepam, lorazepam, and alprazolam.
Remember that phenazepam should be used cautiously due to the risk of drug abuse and dependence.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16ClNO2/c1-9-7-11-12(8-10(9)2)16(20)18(15(11)19)14-6-4-3-5-13(14)17/h3-6,11-12H,7-8H2,1-2H3 |
Clé InChI |
CRFQGQMFEJWQPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)


![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)
